Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include allyl bromide, methoxyphenyl derivatives, butoxybenzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial processes would need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to its use in drug development, particularly for targeting specific pathways or diseases.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate
- 4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
What sets Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
Allyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that combines various functional groups known for their biological activities. This article explores its synthesis, structural characteristics, and potential biological effects, drawing from diverse sources.
Chemical Structure and Synthesis
The compound features a thiazole ring, pyrrole moiety, and multiple allyl and phenolic substituents. These structural elements contribute to its chemical reactivity and potential biological activities. The synthesis typically involves several steps, including the formation of the thiazole and pyrrole rings, followed by functionalization with allyl and butoxy groups.
Synthesis Overview
- Formation of Thiazole Ring : The thiazole component is synthesized via cyclization reactions involving appropriate precursors.
- Pyrrole Formation : The pyrrole ring can be constructed through condensation reactions of suitable amines with carbonyl compounds.
- Allylation and Functionalization : The introduction of allyl groups is achieved through nucleophilic substitutions or allylation reactions using reagents like allyl bromide.
Antimicrobial Properties
Compounds containing thiazole and pyrrole rings are often noted for their antimicrobial activities. For instance, thiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.
Compound Type | Structural Features | Reported Biological Activity |
---|---|---|
Thiazole Derivatives | Thiazole ring | Antimicrobial, anticancer |
Pyrrole Derivatives | Pyrrole ring | Antioxidant, anti-inflammatory |
Allyl Compounds | Allyl group | Precursor in synthesis with potential biological effects |
The specific biological effects of this compound are not extensively documented; however, its structural similarities to known bioactive compounds suggest potential applications in medicinal chemistry.
Case Studies
Recent studies have highlighted the biological activity of structurally similar compounds:
- Eugenol (4-Allyl-2-methoxyphenol) : This compound has shown significant antibiofilm activity against azole-resistant Aspergillus fumigatus. It modulates gene expression related to efflux pumps and biofilm formation, indicating a mechanism that could be relevant for the allyl compound .
- Thiazole Derivatives : Research indicates that thiazole-containing compounds exhibit promising antimicrobial activities against various bacterial strains. Their mechanisms often involve interference with bacterial cell wall synthesis or function.
- Antioxidant Activity : Pyrrole derivatives have been documented for their antioxidant properties, which may contribute to cellular protection against oxidative stress .
Future Directions
Given the complex nature of this compound, further research is warranted to elucidate its full biological profile. Suggested areas for future investigation include:
- In vitro and in vivo studies to assess antimicrobial efficacy.
- Mechanistic studies to understand how the compound interacts with biological targets.
- Pharmacokinetic evaluations to determine absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
CAS No. |
609796-66-9 |
---|---|
Molecular Formula |
C33H34N2O8S |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C33H34N2O8S/c1-6-9-18-41-23-13-10-21(11-14-23)28(36)26-27(22-12-15-24(42-16-7-2)25(19-22)40-5)35(31(38)29(26)37)33-34-20(4)30(44-33)32(39)43-17-8-3/h7-8,10-15,19,27,36H,2-3,6,9,16-18H2,1,4-5H3/b28-26+ |
InChI Key |
TXBPFOBFPCPFCW-BYCLXTJYSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC=C)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC=C)OC)O |
Origin of Product |
United States |
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